(S)-tert-Butyl 1-(5-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate
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Overview
Description
(S)-tert-Butyl 1-(5-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate is a chemical compound with a complex structure that includes a pyrrolidine ring, a nitropyridine moiety, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-(5-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the nitropyridine moiety. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Nitropyridine Moiety: This step involves nitration reactions to introduce the nitro group onto the pyridine ring.
Coupling Reactions: The pyrrolidine and nitropyridine units are then coupled together using carbamate formation reactions, often involving tert-butyl chloroformate as a reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 1-(5-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolidine and pyridine derivatives.
Scientific Research Applications
(S)-tert-Butyl 1-(5-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-(5-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The nitropyridine moiety may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-(5-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate: Lacks the (S)-configuration.
tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate: Contains an amino group instead of a nitro group.
tert-Butyl 1-(5-nitropyridin-2-yl)piperidin-3-ylcarbamate: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-tert-Butyl 1-(5-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate is unique due to its specific stereochemistry (S-configuration) and the presence of both the nitropyridine and pyrrolidine moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)16-10-6-7-17(9-10)12-5-4-11(8-15-12)18(20)21/h4-5,8,10H,6-7,9H2,1-3H3,(H,16,19)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKUFTDHYMPKTI-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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